

Long-term storage and stability of IR-806 solutions

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Compound of Interest

Compound Name: IR-806

Cat. No.: B12066224

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Technical Support Center: IR-806 Solutions

This technical support center provides researchers, scientists, and drug development professionals with guidance on the long-term storage and stability of **IR-806** solutions.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for **IR-806** solid powder?

A: **IR-806** in solid form should be stored at -20°C, sealed, and protected from moisture.^[1]

Q2: How should I prepare and store **IR-806** stock solutions?

A: It is recommended to dissolve **IR-806** in high-quality, anhydrous dimethyl sulfoxide (DMSO) to prepare a stock solution.^[1] For optimal stability, use newly opened DMSO as hygroscopic DMSO can negatively impact solubility.^[1] Once prepared, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store them under the following conditions:

- -80°C: for up to 6 months^[1]
- -20°C: for up to 1 month^[1]

Always ensure the vials are tightly sealed and protected from light.^[1]

Q3: Can I store **IR-806** solutions in aqueous buffers like PBS?

A: While **IR-806** is water-soluble, cyanine dyes, in general, are more prone to degradation and aggregation in aqueous solutions compared to organic solvents like DMSO.[2][3] If you need to prepare working solutions in aqueous buffers, it is best to do so immediately before your experiment. For short-term storage of aqueous solutions, refrigeration at 4°C and protection from light are recommended, but stability should be verified for your specific experimental conditions.

Q4: How does pH affect the stability of **IR-806**?

A: The stability and spectral properties of heptamethine cyanine dyes can be pH-dependent.[4] It is advisable to maintain a stable pH in your experimental setup. Significant changes in pH can lead to alterations in the dye's absorption and fluorescence characteristics.

Q5: Is **IR-806** sensitive to light?

A: Yes, like many fluorescent dyes, **IR-806** is susceptible to photodegradation (photobleaching) upon exposure to light, especially high-intensity light sources used in fluorescence microscopy.[5][6] It is crucial to protect **IR-806** solutions from light by using amber vials or wrapping containers in aluminum foil and minimizing light exposure during experiments.

Troubleshooting Guide

| Issue | Possible Causes | Recommended Solutions |
|---|---|---|
| Precipitation in the stock solution (DMSO) | 1. The solubility limit has been exceeded.2. The DMSO used was not anhydrous, leading to hydrolysis.3. The solution was not properly warmed before use, causing the dye to crash out of solution. | 1. Gently warm the solution and sonicate to redissolve. If precipitation persists, the concentration may be too high.2. Always use high-quality, anhydrous DMSO.[1]3. Allow the vial to equilibrate to room temperature before opening and use. |
| Precipitation when diluting into aqueous buffer | 1. Aggregation of the dye molecules in an aqueous environment.2. The buffer composition is incompatible with the dye. | 1. Try diluting the stock solution into the aqueous buffer with vigorous vortexing. A small amount of non-ionic surfactant (e.g., Tween-20 at ~0.05%) may help prevent aggregation. 2. Test different buffer systems to find one that is more compatible. |
| Change in color or absorbance spectrum | 1. Degradation of the dye due to exposure to light, heat, or incompatible chemical conditions.2. Aggregation of the dye, which can cause a blue-shift in the absorbance spectrum.[7] | 1. Prepare a fresh solution from the solid stock. Ensure proper storage and handling to minimize degradation.2. Dilute the solution further. If aggregation is suspected, acquiring a new UV-Vis spectrum can confirm a shift in the maximum absorbance wavelength. |
| Loss of fluorescence signal | 1. Photobleaching due to excessive light exposure.2. Chemical degradation of the dye.3. Quenching of fluorescence by components in the sample. | 1. Minimize light exposure during sample preparation and imaging. Use antifade reagents if compatible with your experiment.2. Prepare a fresh working solution from a |

properly stored stock.³ Check for potential quenching agents in your sample and consider purification steps if necessary.

Inconsistent experimental results

1. Degradation of the dye over time.² Variability introduced by repeated freeze-thaw cycles.^{[8][9][10][11]}3. Inconsistent solution preparation.

1. Always use freshly prepared or properly stored solutions. It is good practice to periodically check the absorbance of your stock solution.² Aliquot stock solutions into single-use vials to avoid freeze-thaw cycles.^[1]3. Ensure accurate and consistent pipetting and dilution techniques.

Quantitative Stability Data

The following table summarizes the recommended storage durations for **IR-806** stock solutions based on available data. Users are encouraged to perform their own stability tests for working solutions in their specific experimental buffers.

| Solvent | Storage Temperature | Recommended Maximum Duration |
|---------|---------------------|------------------------------|
| DMSO | -80°C | 6 months ^[1] |
| DMSO | -20°C | 1 month ^[1] |

Experimental Protocols

Protocol for Assessing the Stability of IR-806 Solutions

This protocol describes a general method to assess the stability of **IR-806** in a specific solvent over time using UV-Vis spectrophotometry.

Materials:

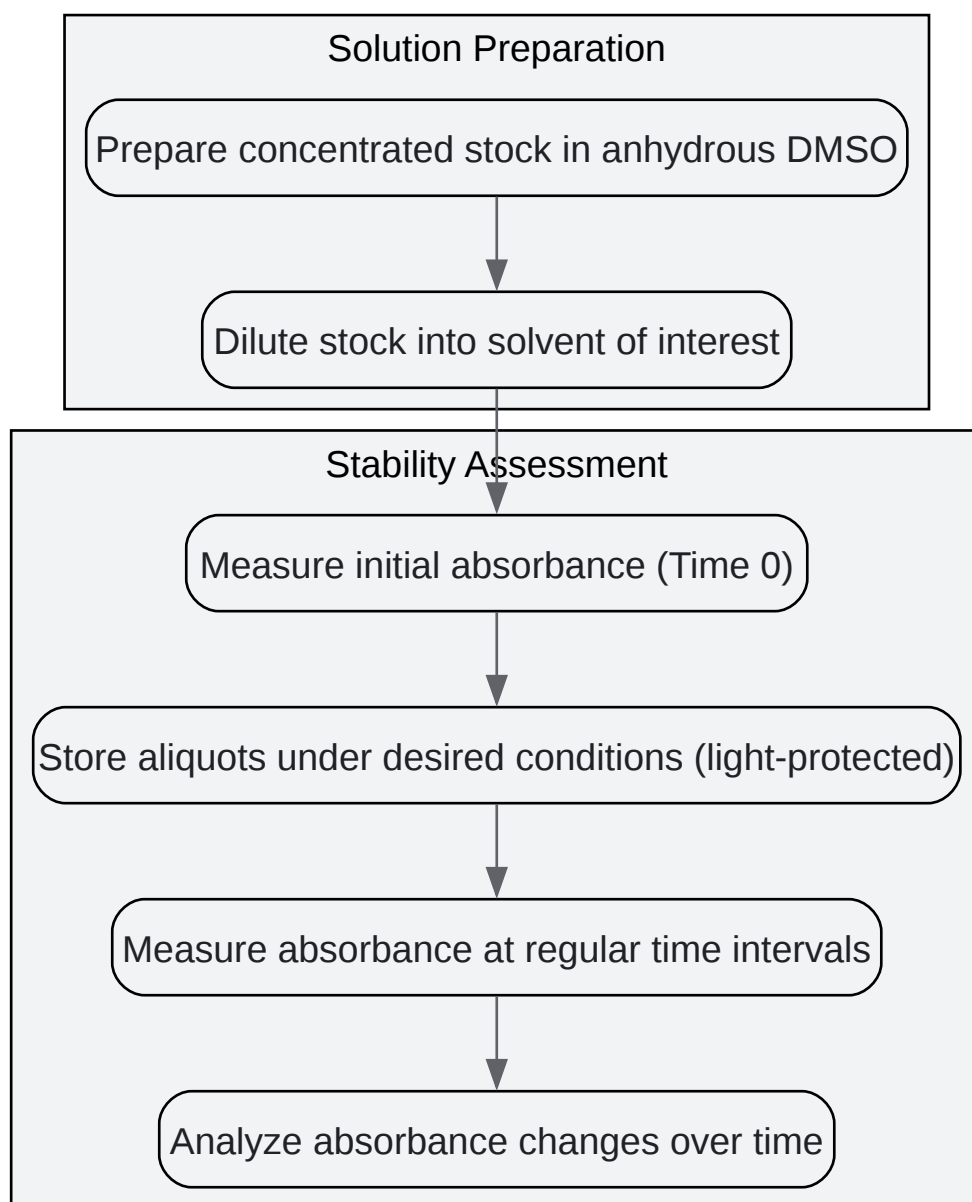
- **IR-806** solid powder
- High-quality anhydrous DMSO
- Solvent of interest (e.g., PBS, water, cell culture medium)
- UV-Vis spectrophotometer
- Quartz cuvettes
- Microcentrifuge tubes or vials for storage
- Aluminum foil

Procedure:

- Prepare a concentrated stock solution of **IR-806** in anhydrous DMSO.
- Prepare the test solution: Dilute the DMSO stock solution into the solvent of interest to a final concentration that gives an absorbance reading between 0.5 and 1.0 at the maximum absorbance wavelength (λ_{max} , ~806 nm).
- Initial Measurement (Time 0): Immediately after preparation, measure the full absorbance spectrum (e.g., from 600 nm to 900 nm) of the test solution using the spectrophotometer. Record the absorbance value at λ_{max} .
- Storage: Aliquot the remaining test solution into several vials, wrap them in aluminum foil to protect from light, and store them under the desired conditions (e.g., 4°C, room temperature, 37°C).
- Time-Point Measurements: At regular intervals (e.g., 1, 3, 7, 14, and 30 days), retrieve one vial of the test solution.
- Equilibration: Allow the vial to equilibrate to room temperature.
- Measurement: Briefly vortex the solution and measure its absorbance spectrum as in step 3.

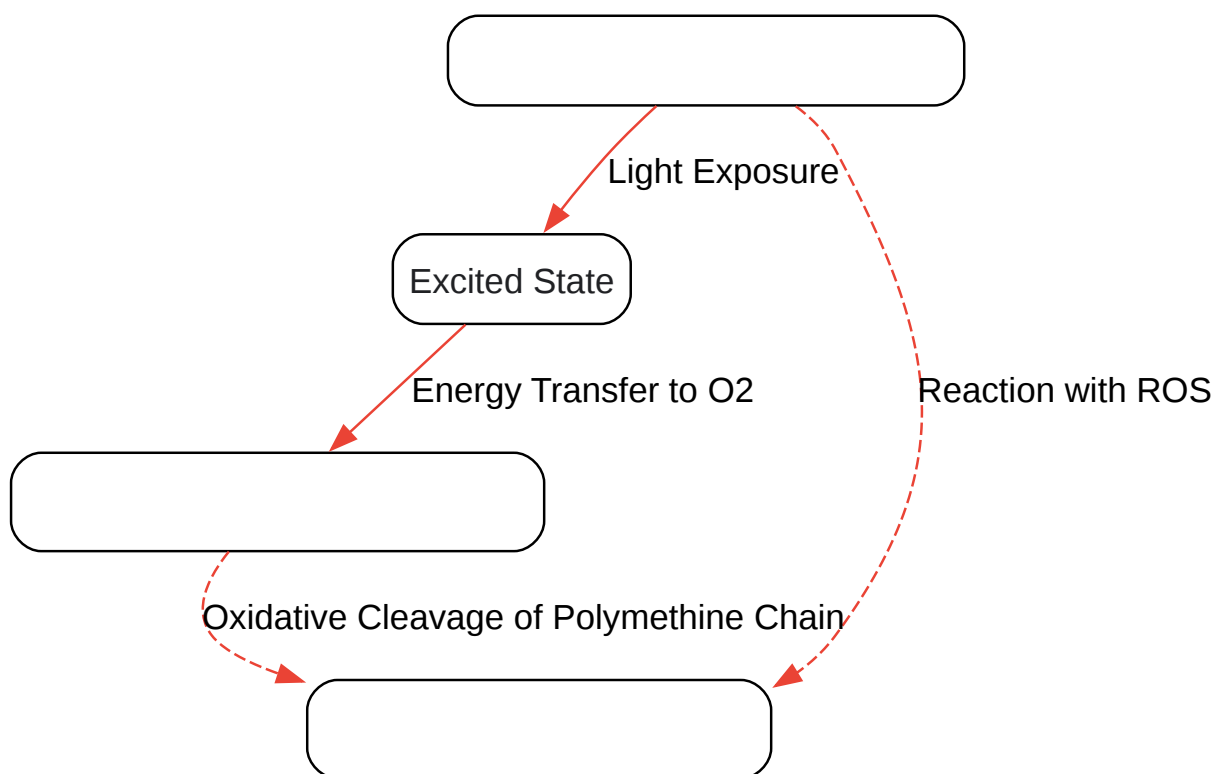
- Data Analysis: Compare the absorbance at λ_{max} at each time point to the initial measurement at Time 0. A significant decrease in absorbance indicates degradation of the dye.

Visualizations



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Caption: Experimental workflow for assessing **IR-806** stability.



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